molecular formula C19H23N3O B6055401 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol

3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol

Cat. No.: B6055401
M. Wt: 309.4 g/mol
InChI Key: BUIZZOPALKBZBU-UHFFFAOYSA-N
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Description

3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cardiovascular research, where it is used as a beta-adrenergic receptor antagonist. This compound has been found to be effective in blocking the effects of epinephrine and norepinephrine, which are two important neurotransmitters that regulate heart rate and blood pressure.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels. When epinephrine or norepinephrine binds to these receptors, it triggers a cascade of biochemical reactions that increase heart rate, blood pressure, and respiratory rate. This compound blocks the binding of these neurotransmitters to the beta-adrenergic receptors, thus reducing their effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate, blood pressure, and respiratory rate in animal models. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol in lab experiments is its specificity. It selectively blocks the beta-adrenergic receptors and does not affect other receptors in the body. This makes it a useful tool for studying the effects of beta-adrenergic receptor activation in various tissues. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmias. This compound has been found to be effective in reducing blood pressure and heart rate in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory conditions such as asthma and arthritis. Additionally, further studies are needed to determine the safety and toxicity of this compound at different concentrations and in different cell lines.

Synthesis Methods

The synthesis of 3-(dimethylamino)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1-propanol involves the reaction of 1-(1-methyl-1H-benzimidazol-2-yl) propan-2-ol with dimethylamine and phenyl magnesium bromide. The reaction takes place in the presence of a catalyst such as copper iodide and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Properties

IUPAC Name

3-(dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21(2)14-13-19(23,15-9-5-4-6-10-15)18-20-16-11-7-8-12-17(16)22(18)3/h4-12,23H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIZZOPALKBZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CCN(C)C)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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